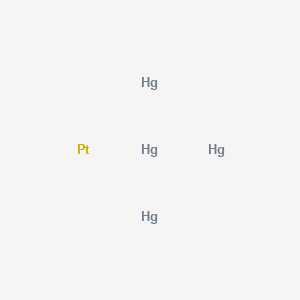
Mercury--platinum (4/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury–platinum (4/1) is an intermetallic compound formed by the combination of mercury and platinum in a 4:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The formation of this compound involves the interaction between mercury and platinum, resulting in a stable intermetallic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mercury–platinum (4/1) typically involves the reaction of mercury with platinum under controlled conditions. One common method is the solid-state reaction, where mercury is deposited onto platinum foils and heated to facilitate the formation of the intermetallic compound . The reaction conditions, such as temperature and duration, are crucial for achieving the desired stoichiometry and phase purity.
Industrial Production Methods
In industrial settings, the production of mercury–platinum (4/1) may involve electrochemical techniques. For example, mercury ions in solution can form a stable alloy with platinum under an applied potential, resulting in the formation of the intermetallic compound on the platinum surface . This method is efficient and allows for the precise control of the alloy composition.
化学反应分析
Types of Reactions
Mercury–platinum (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic and structural properties of the intermetallic compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents, such as nitric acid, resulting in the formation of mercury and platinum oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas, which can revert the compound to its metallic constituents.
Substitution: Substitution reactions involve the replacement of mercury or platinum atoms with other metal atoms, leading to the formation of new intermetallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxide and platinum oxide, while reduction can produce elemental mercury and platinum.
科学研究应用
Mercury–platinum (4/1) has several scientific research applications due to its unique properties:
作用机制
The mechanism of action of mercury–platinum (4/1) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic structure. In biological systems, the compound’s antimicrobial properties are attributed to its ability to disrupt cellular processes and inhibit the growth of microorganisms .
相似化合物的比较
Similar Compounds
Platinum–mercury (1/1): This compound has a different stoichiometry and exhibits distinct properties compared to mercury–platinum (4/1).
Platinum–gold (4/1): Another intermetallic compound with similar applications but different chemical behavior
属性
CAS 编号 |
12162-37-7 |
|---|---|
分子式 |
Hg4Pt |
分子量 |
997.45 g/mol |
IUPAC 名称 |
mercury;platinum |
InChI |
InChI=1S/4Hg.Pt |
InChI 键 |
ZYQLMTRAYYFADD-UHFFFAOYSA-N |
规范 SMILES |
[Pt].[Hg].[Hg].[Hg].[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


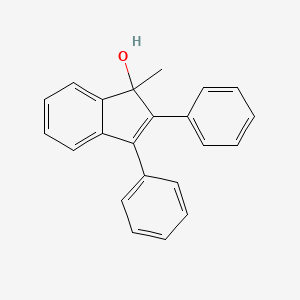
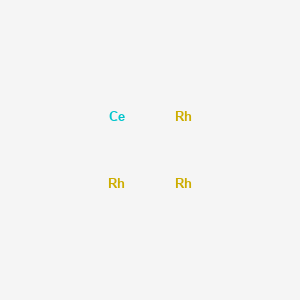
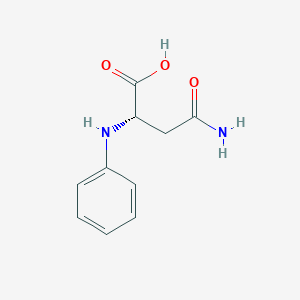
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)

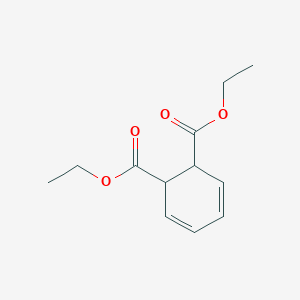
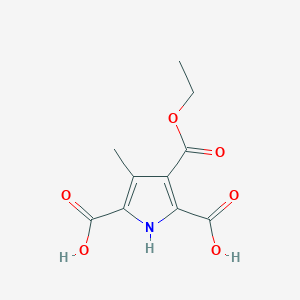
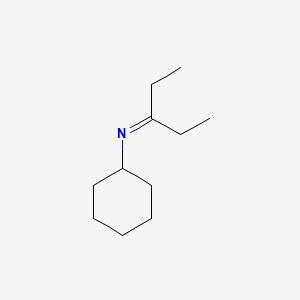
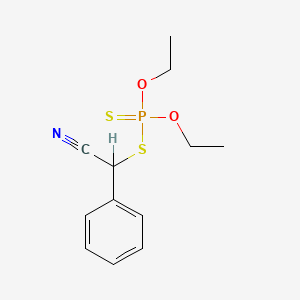
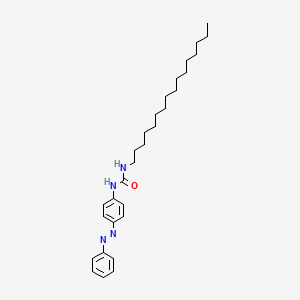

![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)

